Tris(tert-amyloxy) bismuth

描述

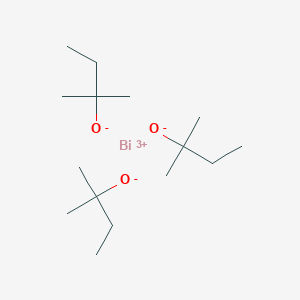

Structure

3D Structure of Parent

属性

IUPAC Name |

bismuth;2-methylbutan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H11O.Bi/c3*1-4-5(2,3)6;/h3*4H2,1-3H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFVTYUXJVLNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)[O-].CCC(C)(C)[O-].CCC(C)(C)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33BiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tris Tert Amyloxy Bismuth

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to tris(tert-amyloxy)bismuth using common bismuth precursors and tert-amyl alcohol or its corresponding alkali metal salt.

Alcoholysis involves the reaction of a bismuth compound with an excess of the desired alcohol, in this case, tert-amyl alcohol (2-methyl-2-butanol). A common precursor for this reaction is a bismuth salt of a volatile acid, such as bismuth(III) acetate, or an inorganic compound like bismuth(III) oxide. The reaction with an alcohol and a bismuth(III) salt is a method frequently used in the synthesis of various bismuth(III) compounds. nih.govnih.gov The general principle involves shifting the reaction equilibrium by removing the byproduct, typically water or an acid.

For instance, reacting bismuth(III) oxide with tert-amyl alcohol requires conditions that facilitate the removal of water to drive the reaction to completion. This can be achieved by azeotropic distillation with a suitable solvent like benzene (B151609) or toluene.

General Reaction: Bi₂O₃ + 6 (CH₃)₂C(C₂H₅)OH ⇌ 2 Bi(O-t-C₅H₁₁)₃ + 3 H₂O

Optimized conditions for alcoholysis reactions often involve refluxing the bismuth precursor with a large excess of the alcohol, which can also serve as the solvent. The use of a catalyst is generally not required, but reaction times can be lengthy. The purity of the final product depends on the effective removal of byproducts and unreacted starting materials.

Salt metathesis is a widely used and efficient method for preparing bismuth alkoxides. This approach involves the reaction of a bismuth halide, typically bismuth(III) chloride (BiCl₃), with a stoichiometric amount of an alkali metal tert-amyloxide, such as lithium, sodium, or potassium tert-amyloxide. rsc.orgresearchgate.net The reaction is typically carried out in an inert organic solvent, such as tetrahydrofuran (B95107) (THF) or a hydrocarbon.

General Reaction: BiCl₃ + 3 M-O-t-C₅H₁₁ → Bi(O-t-C₅H₁₁)₃ + 3 MCl (where M = Li, Na, K)

The driving force for this reaction is the formation of a stable, insoluble alkali metal halide (e.g., LiCl, NaCl, or KCl), which precipitates from the reaction mixture and can be easily removed by filtration. This method generally provides high yields of the desired bismuth alkoxide. The synthesis of novel heterobimetallic isopropoxides of bismuth(III) has been successfully achieved through 1:3 molar reactions of BiCl₃ with potassium alkoxides in benzene, demonstrating the utility of this route. researchgate.net

Table 1: Comparison of Direct Synthesis Approaches

| Method | Bismuth Precursor | Alkoxy Source | Key Conditions | Byproduct |

|---|---|---|---|---|

| Alcoholysis | Bi₂O₃, Bi(OAc)₃ | tert-Amyl alcohol | Reflux, azeotropic removal of water | Water, Acetic Acid |

| Salt Metathesis | BiCl₃ | Alkali metal tert-amyloxide | Inert solvent (e.g., THF), room temp. or gentle heating | Alkali metal chloride |

Alkoxide exchange, or transesterification, is another viable method for the synthesis of tris(tert-amyloxy)bismuth. This process involves reacting a readily available bismuth alkoxide of a lower molecular weight alcohol (e.g., bismuth(III) methoxide (B1231860) or isopropoxide) with tert-amyl alcohol. google.com The reaction equilibrium is driven forward by removing the more volatile alcohol that is displaced.

General Reaction: Bi(OR)₃ + 3 HO-t-C₅H₁₁ ⇌ Bi(O-t-C₅H₁₁)₃ + 3 ROH (where R is a lower alkyl group like Me, Et, iPr)

This method is particularly useful when the desired alcohol is less volatile than the alcohol in the starting alkoxide. The reaction is typically performed by heating the mixture and distilling off the lower-boiling alcohol. This approach is mentioned as a general method for producing metal alkoxides. google.com

Alternative Synthetic Pathways

Beyond direct methods, other synthetic strategies can be employed, offering access to bismuth alkoxides through different types of reactive intermediates.

Bismuth amides, such as tris(dialkylamido)bismuth compounds [Bi(NR₂)₃], serve as highly reactive precursors for the synthesis of bismuth alkoxides. nih.govuni-marburg.denih.gov These compounds readily react with alcohols, including tert-amyl alcohol, in a clean reaction that eliminates the corresponding amine. The high reactivity of the Bi-N bond facilitates this transformation under mild conditions. nih.govresearchgate.net

General Reaction: Bi(NR₂)₃ + 3 HO-t-C₅H₁₁ → Bi(O-t-C₅H₁₁)₃ + 3 HNR₂

This method is advantageous because the amine byproduct is volatile and can be easily removed from the reaction mixture, resulting in a high-purity product. The synthesis of various homoleptic bismuth amides has been reported, which can then be used as starting materials for these transformations. uni-marburg.deresearchgate.net The reaction of bismuth amides with alcohols has been shown to be an effective way to form bismuth(III) alkoxide complexes. thieme-connect.de

Electrochemical synthesis offers a direct and high-purity route to bismuth(III) alkoxides. zenodo.orgijera.com This method involves the electrolysis of a solution of the desired alcohol in an appropriate solvent, using a sacrificial bismuth anode and an inert cathode (typically platinum). researchgate.netresearchgate.net

In the synthesis of a bismuth alkoxide like tris(tert-amyloxy)bismuth, the bismuth metal at the anode is oxidized in the presence of tert-amyl alcohol to form the desired product directly at the electrode surface. A supporting electrolyte, such as a tetrabutylammonium (B224687) halide, is typically added to ensure conductivity of the solution.

Anodic Reaction: Bi(s) + 3 HO-t-C₅H₁₁ → Bi(O-t-C₅H₁₁)₃ + 3 H⁺ + 3 e⁻

This method avoids the use of halide precursors and the formation of salt byproducts, simplifying purification. The current efficiencies for the electrochemical synthesis of various bismuth(III) alkoxides have been reported to be quite high. researchgate.netresearchgate.net The solid product that separates in the anode compartment can be isolated by filtration. researchgate.net

Table 2: Overview of Alternative Synthetic Pathways

| Method | Bismuth Precursor | Reagent | Key Feature | Byproduct |

|---|---|---|---|---|

| From Bismuth Amides | Tris(dialkylamido)bismuth | tert-Amyl alcohol | Mild conditions, clean reaction | Amine (HNR₂) |

| Electrochemical | Sacrificial Bismuth Anode | tert-Amyl alcohol | High purity, no salt byproduct | Hydrogen gas (at cathode) |

Purification and Isolation Techniques in the Context of Tris(tert-amyloxy) bismuth Synthesis

The synthesis of high-purity Tris(tert-amyloxy)bismuth is critically dependent on effective purification and isolation methodologies. These processes are designed to remove unreacted starting materials, byproducts, and other impurities that can adversely affect the performance of the final product, particularly in sensitive applications like thin-film deposition. The choice of purification technique is largely dictated by the physicochemical properties of Tris(tert-amyloxy)bismuth, such as its volatility, solubility, and thermal stability. The primary methods employed for the purification of this compound include distillation, sublimation, and crystallization, with distillation being a particularly effective and commonly cited technique.

Distillation and Sublimation

Distillation is a powerful method for purifying liquid compounds based on differences in their boiling points. For Tris(tert-amyloxy)bismuth, which exists as a monomeric liquid at elevated temperatures, distillation under reduced pressure (vacuum distillation) is a highly effective purification strategy. This technique is favored because the lower pressure allows the compound to vaporize at a lower temperature, thus preventing thermal decomposition.

Tris(tert-amyloxy)bismuth is notable among bismuth alkoxides for its suitability for purification by distillation. google.com This is attributed to its favorable vapor pressure and thermal stability under distillation conditions. Research has demonstrated that distillation can effectively reduce the concentration of impurities such as sodium, potassium, chlorine, and bromine to parts-per-million (ppm) levels. google.com

Sublimation, the transition of a substance directly from the solid to the gas phase, is another viable method for purifying Tris(tert-amyloxy)bismuth. Similar to distillation, it is performed under reduced pressure and is effective for separating volatile solids from non-volatile impurities. One synthetic route reports obtaining Tris(tert-amyloxy)bismuth in high yield by sublimation after the initial reaction. google.com

| Parameter | Value | Significance in Purification |

|---|---|---|

| Melting Point | 90 °C | Relevant for handling and for purification methods like fractional crystallization. |

| Vapor Pressure | 0.1 Torr at 87 °C | Indicates sufficient volatility for purification by vacuum distillation or sublimation at moderate temperatures. google.com |

| Purification Method | Distillation/Sublimation | Considered one of the most effective methods for achieving high purity. google.com |

| Achievable Purity | Na, K, Cl, Br to ppm levels | Demonstrates the high efficiency of distillation for removing ionic impurities. google.com |

Crystallization and Recrystallization

Crystallization is a solid-liquid separation technique in which a solute is transferred from a liquid solution to a pure solid crystalline phase. This method relies on differences in solubility between the desired compound and the impurities. For other organobismuth compounds and metal alkoxides, crystallization from a suitable solvent or solvent mixture has proven to be an effective purification step. acs.orgacs.orgrsc.org

In the context of Tris(tert-amyloxy)bismuth, after the primary separation of the crude product, recrystallization can be employed as a final polishing step. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The choice of solvent is critical and is determined by the solubility profile of Tris(tert-amyloxy)bismuth. The process can be influenced by factors such as the rate of cooling and the viscosity of the solvent. utupub.fi

Chromatographic Techniques

While less commonly cited specifically for Tris(tert-amyloxy)bismuth, chromatographic methods are widely used for the purification of other organobismuth compounds. acs.orgresearchgate.net Techniques such as column chromatography and high-performance liquid chromatography (HPLC) separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For instance, silica (B1680970) gel chromatography has been successfully used to purify arylbismuthines. acs.org Reverse-phase HPLC has also been employed to analyze and potentially separate mixtures of organobismuth compounds, confirming its utility in resolving complex product mixtures. kpi.ua Although specific protocols for Tris(tert-amyloxy)bismuth are not detailed in the available literature, these examples suggest that chromatographic methods could be adapted for its purification, particularly for separating it from structurally similar organic byproducts.

| Technique | Principle | Applicability to Tris(tert-amyloxy)bismuth | Advantages | Limitations |

|---|---|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Highly effective and documented for this specific compound. google.com | Excellent for removing non-volatile and certain volatile impurities; can handle larger quantities. | Requires the compound to be thermally stable, even at reduced pressure. |

| Crystallization | Separation based on differences in solubility. | Potentially effective as a final purification step. | Can yield very high-purity crystalline products; effective for removing soluble impurities. | Finding a suitable solvent system can be challenging; yield may be reduced. |

| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Potentially applicable for high-purity, small-scale separations. acs.orgkpi.ua | High resolving power for complex mixtures. | May be less scalable for industrial production; potential for product decomposition on the stationary phase. |

Reactivity and Reaction Mechanisms Involving Tris Tert Amyloxy Bismuth

Ligand Exchange Reactions

Ligand exchange reactions are fundamental to the chemistry of Tris(tert-amyloxy)bismuth, providing pathways for the synthesis of new bismuth compounds. These reactions are typically driven by the protonolysis of the Bi-O bond by acidic reagents or by the exchange with other alkoxy groups.

Alcoholysis involves the reaction of Tris(tert-amyloxy)bismuth with an alcohol, resulting in the exchange of the tert-amyloxy group for a new alkoxy group. This process, also known as transalkoxylation, is an equilibrium-driven process. The reaction can be represented by the following general equation:

Bi(O-t-Am)₃ + 3 R'OH ⇌ Bi(OR')₃ + 3 t-AmOH

The position of the equilibrium is influenced by several factors, including the steric bulk of the incoming alcohol and the volatility of the alcohol being replaced. To drive the reaction to completion, the more volatile alcohol (in this case, tert-amyl alcohol) is typically removed from the reaction mixture, for instance, by distillation.

While specific studies detailing the alcoholysis of Tris(tert-amyloxy)bismuth are not abundant in the literature, the reactivity of analogous bulky bismuth(III) alkoxides, such as bismuth(III) tert-butoxide, provides valuable insights. For instance, salen bismuth alkoxides have been synthesized through the alcoholysis of bismuth amides, followed by the introduction of various alcohols, demonstrating the facility of such exchange reactions. The reaction of bismuth(III) halides with alcohols also underscores the propensity of bismuth(III) to coordinate with and react with alcoholic protons, leading to halogenation, dehydration, or etherification, depending on the reaction conditions.

The general mechanism for alcoholysis of a bismuth alkoxide is believed to proceed through a coordinative addition-elimination pathway. The incoming alcohol coordinates to the Lewis acidic bismuth center, forming an intermediate species. This is followed by proton transfer from the coordinated alcohol to an existing alkoxide ligand, which is then eliminated as the corresponding alcohol.

| Reactant Alcohol (R'OH) | Product Bismuth Alkoxide | Reaction Conditions | Reference Analogy |

| Methanol | Bi(OCH₃)₃ | Removal of tert-amyl alcohol | General alkoxide reactivity |

| Ethanol | Bi(OCH₂CH₃)₃ | Equilibrium control | General alkoxide reactivity |

| Isopropanol | Bi(O-i-Pr)₃ | Distillation of t-AmOH | Salen bismuth alkoxides synthesis |

This table is illustrative of expected reactions based on the principles of alcoholysis and transalkoxylation for metal alkoxides.

Tris(tert-amyloxy)bismuth readily reacts with a variety of protic reagents beyond alcohols, leading to the substitution of the tert-amyloxy ligands. These reactions are a convenient method for the synthesis of a range of bismuth(III) compounds under relatively mild conditions.

A notable example is the reaction of Tris(tert-amyloxy)bismuth with β-diketones. A Japanese patent describes the synthesis of high-purity bismuth tris(β-diketonates) by reacting Tris(tert-amyloxy)bismuth with a β-diketone in an organic solvent. The by-product, tert-amyl alcohol, is subsequently removed by distillation. This reaction is driven by the greater acidity of the enolic proton of the β-diketone compared to tert-amyl alcohol.

The general reaction is as follows:

Bi(O-t-Am)₃ + 3 R-C(O)CH₂C(O)-R' → Bi(R-C(O)CHC(O)-R')₃ + 3 t-AmOH

| Ligand System | Product | By-product |

| β-Diketones (e.g., acetylacetone) | Bismuth(III) tris(β-diketonate) | tert-amyl alcohol |

| Carboxylic Acids | Bismuth(III) tris(carboxylate) | tert-amyl alcohol |

| Thiols | Bismuth(III) tris(thiolate) | tert-amyl alcohol |

This interactive table summarizes the expected ligand exchange reactions based on established reactivity patterns of bismuth alkoxides.

Hydrolytic Stability and Oxo-Cluster Formation

Bismuth(III) alkoxides, including Tris(tert-amyloxy)bismuth, are highly sensitive to moisture. The presence of water leads to rapid hydrolysis, a reaction that involves the cleavage of the bismuth-oxygen (B8504807) bond by water molecules. This process is often difficult to control and typically results in the formation of bismuth oxo-alkoxides and, ultimately, bismuth oxide (Bi₂O₃).

The initial step of hydrolysis can be represented as:

Bi(O-t-Am)₃ + H₂O → Bi(O-t-Am)₂(OH) + t-AmOH

The resulting bismuth hydroxide species is unstable and readily undergoes condensation reactions with other bismuth alkoxide or hydroxide molecules, eliminating water or alcohol to form Bi-O-Bi linkages. This condensation process leads to the formation of polynuclear bismuth oxo-alkoxide species and eventually larger bismuth-oxo clusters.

The high reactivity of Tris(tert-amyloxy)bismuth towards water can be harnessed in a controlled manner to synthesize bismuth oxide-based materials. In sol-gel processes, for example, the careful addition of a limited amount of water to a solution of the bismuth alkoxide precursor initiates a series of hydrolysis and condensation reactions. This leads to the formation of a sol (a colloidal suspension of solid particles in a liquid) which then evolves into a gel (a solid network encapsulating the solvent). Subsequent heat treatment of the gel removes the organic components and yields high-purity bismuth oxide.

The properties of the final bismuth oxide material, such as particle size, morphology, and crystallinity, are highly dependent on the reaction conditions during the sol-gel process, including the water-to-alkoxide ratio, the solvent, the temperature, and the presence of catalysts or additives.

The partial hydrolysis of bismuth alkoxides and other precursors is known to produce a fascinating array of polynuclear bismuth-oxo clusters. While the specific structures resulting from the hydrolysis of Tris(tert-amyloxy)bismuth have not been extensively detailed, studies on other bismuth precursors, such as bismuth silanolates and nitrates, have revealed the formation of complex cluster motifs. These clusters are essentially molecular fragments of bismuth oxide, stabilized by peripheral organic ligands.

For instance, the partial hydrolysis of bismuth silanolates has been shown to yield polynuclear clusters with cores such as [Bi₁₈O₂₀], [Bi₂₂O₂₆], and even larger aggregates. It is reasonable to expect that the controlled hydrolysis of Tris(tert-amyloxy)bismuth would similarly lead to the formation of bismuth oxo-alkoxide clusters, where a central core of bismuth and oxygen atoms is surrounded by tert-amyloxy ligands. The steric bulk of the tert-amyloxy group may play a significant role in stabilizing smaller, soluble cluster intermediates.

| Hydrolysis Condition | Product Type | Potential Application |

| Excess Water | Amorphous Bismuth Oxide | General chemical synthesis |

| Controlled Water Addition (Sol-Gel) | Bismuth Oxide Nanoparticles/Thin Films | Electronics, Catalysis |

| Partial Hydrolysis | Polynuclear Bismuth Oxo-Alkoxide Clusters | Model compounds, Precursors |

This table illustrates the products and potential applications resulting from different hydrolysis conditions of bismuth alkoxides.

Fundamental Mechanistic Insights

The reactivity of Tris(tert-amyloxy)bismuth is governed by several key mechanistic principles:

Lewis Acidity of Bismuth(III): The bismuth atom in Tris(tert-amyloxy)bismuth possesses vacant 6p orbitals, making it a strong Lewis acid. This allows for the coordination of Lewis bases, such as alcohols, water, and the carbonyl oxygen of β-diketones. This initial coordination step is crucial for activating the substrate for subsequent reaction.

Protonolysis of the Bi-O Bond: The bismuth-oxygen bond in the alkoxide is polarized, with a partial positive charge on the bismuth and a partial negative charge on the oxygen. This bond is susceptible to attack by protic reagents (H-X). The proton from H-X is transferred to the oxygen of the alkoxide ligand, leading to the formation of tert-amyl alcohol and a new Bi-X bond.

Condensation Reactions: In the context of hydrolysis, the formation of bismuth hydroxide intermediates is followed by condensation reactions. These can occur via two primary pathways:

Olation: A reaction between a bismuth hydroxide and a bismuth alkoxide (or aqua) species, eliminating an alcohol (or water) molecule to form a Bi-O-Bi bridge.

Oxolation: A reaction between two bismuth hydroxide species, eliminating a water molecule to form a Bi-O-Bi bridge.

These condensation steps are responsible for the growth of oligomeric and polymeric species, ultimately leading to the formation of oxo-clusters and bulk bismuth oxide. The steric hindrance provided by the tert-amyloxy groups likely moderates the rate of these condensation reactions compared to less hindered bismuth alkoxides.

Computational Chemistry and Theoretical Studies on Reaction Pathways

Direct computational studies, such as Density Functional Theory (DFT) calculations, specifically modeling the reaction pathways of Tris(tert-amyloxy)bismuth, are not extensively documented. However, theoretical studies on related bismuth compounds provide a framework for understanding its potential reactivity.

DFT analyses of bismuth(III) halides (BiX3) and their interactions with alcohols offer insights into the Lewis acidity of the bismuth center, a key factor in the reactivity of its alkoxides. These studies suggest that the bismuth atom can coordinate with other molecules, initiating reactions such as alcohol exchange (transesterification) or hydrolysis. The bulky tert-amyloxy groups in Tris(tert-amyloxy)bismuth are expected to sterically hinder the approach of reactants to the bismuth center, influencing the energy barriers and transition states of potential reactions.

For analogous, albeit less sterically hindered, bismuth alkoxides, computational models could elucidate potential decomposition pathways. Thermal decomposition is a common reaction for metal alkoxides, and theoretical studies can predict the bond dissociation energies and the subsequent formation of bismuth oxide or other bismuth-containing species. The likely initial step would be the homolytic or heterolytic cleavage of a bismuth-oxygen bond.

A hypothetical reaction pathway that could be investigated using computational methods is the hydrolysis of Tris(tert-amyloxy)bismuth. This reaction would proceed through the coordination of a water molecule to the bismuth center, followed by proton transfer and the elimination of tert-amyl alcohol to form a bismuth-hydroxy or bismuth-oxo species. DFT calculations could model the energetics of this process, including the transition state energies for each step.

Table 1: Hypothetical Parameters for Computational Modeling of Tris(tert-amyloxy)bismuth Reactions

| Parameter | Theoretical Method | Basis Set | Focus of Study | Expected Outcome |

| Geometric Optimization | DFT (e.g., B3LYP) | LanL2DZ for Bi, 6-31G* for O, C, H | Ground state geometry | Optimized bond lengths and angles |

| Reaction Pathway Analysis | Transition State Search (e.g., QST3) | LanL2DZ for Bi, 6-31G* for O, C, H | Hydrolysis, Thermolysis | Identification of transition states and activation energies |

| Bond Dissociation Energy | DFT | LanL2DZ for Bi, 6-31G* for O, C, H | Bi-O bond strength | Prediction of thermal stability |

It is important to note that the data in Table 1 is illustrative of the computational approaches that could be applied and does not represent published results for Tris(tert-amyloxy)bismuth.

Experimental Kinetic Studies of Reactions Involving Tris(tert-amyloxy)bismuth

There is a notable absence of specific experimental kinetic data for reactions involving Tris(tert-amyloxy)bismuth in the available scientific literature. However, kinetic studies on other bismuth(III) alkoxide-catalyzed reactions can provide a basis for understanding the types of kinetic behavior that might be expected.

For instance, studies on the ring-opening polymerization of lactide catalyzed by salen-ligated bismuth alkoxides have shown that the reaction rate is first-order with respect to the bismuth catalyst concentration. This suggests that a single bismuth center is involved in the rate-determining step of the polymerization. A similar kinetic profile could be anticipated for reactions catalyzed by Tris(tert-amyloxy)bismuth, although the reaction rates would likely be influenced by the steric bulk of the tert-amyloxy ligands.

A potential area for experimental kinetic study would be the thermal decomposition of Tris(tert-amyloxy)bismuth. Thermogravimetric analysis (TGA) could be employed to determine the decomposition temperature and to extract kinetic parameters such as the activation energy and the reaction order using methods like the Ozawa-Flynn-Wall or Kissinger-Akahira-Sunose analysis. A study on various bismuth alkoxides, including the structurally similar bismuth tert-butoxide (Bi(OtBu)3), has indicated good thermal stability, which is a qualitative indicator of slow decomposition kinetics at lower temperatures. nih.gov

Another reaction amenable to kinetic analysis is the hydrolysis of Tris(tert-amyloxy)bismuth. The rate of hydrolysis could be monitored by techniques such as NMR spectroscopy by following the disappearance of the starting material and the appearance of tert-amyl alcohol. The reaction order with respect to the bismuth alkoxide and water could be determined, providing insights into the reaction mechanism.

Table 2: Potential Experimental Kinetic Studies for Tris(tert-amyloxy)bismuth

| Reaction | Experimental Technique | Kinetic Parameters to be Determined | Anticipated Rate Law (Hypothetical) |

| Thermal Decomposition | TGA | Activation Energy (Ea), Pre-exponential Factor (A), Reaction Order (n) | Rate = k[Bi(O-t-C5H11)3]^n |

| Hydrolysis | NMR Spectroscopy | Rate constant (k), Reaction orders with respect to reactants | Rate = k[Bi(O-t-C5H11)3]^a[H2O]^b |

| Transesterification | Gas Chromatography | Rate constant (k), Equilibrium constant (K) | Rate = k[Bi(O-t-C5H11)3][ROH] |

The rate laws presented in Table 2 are hypothetical and would need to be determined through experimental investigation. The steric hindrance from the tert-amyloxy groups would be expected to result in slower reaction rates compared to less bulky bismuth alkoxides.

Applications of Tris Tert Amyloxy Bismuth in Chemical Synthesis and Materials Science

Precursor Chemistry for Thin Film Deposition

Tris(tert-amyloxy)bismuth serves as a crucial precursor in the fabrication of various bismuth-containing thin films, which are integral components in a range of electronic and optical devices. Its volatility and thermal decomposition characteristics make it suitable for vapor deposition techniques.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Bismuth-Containing Oxides

Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used technique for growing high-quality thin films. In this process, volatile organometallic precursors are transported in the vapor phase to a heated substrate, where they decompose to form the desired film. Tris(tert-amyloxy)bismuth is an effective precursor for the MOCVD of bismuth oxide (Bi2O3) and other bismuth-containing oxides. google.comucl.ac.uk

The choice of precursor is critical in MOCVD, as it influences the deposition rate, film composition, and material properties. Bismuth alkoxides, including Tris(tert-amyloxy)bismuth, are favored for their volatility. google.com For instance, the related compound bismuth(III) tert-butoxide has been successfully used as a single-source precursor for the low-pressure chemical vapor deposition (LPCVD) of different phases of Bi2O3. ucl.ac.uk The deposition temperature plays a significant role in the resulting film morphology and growth rate. For example, with bismuth(III) tert-butoxide, deposition rates were observed to increase from approximately 75 nm/hr at 425°C to 515 nm/hr at 500°C. ucl.ac.uk

Bismuth-containing oxides are essential for various applications, including high-dielectric capacitors, gate insulators, and ferroelectric memory devices. google.com The ability to deposit these materials as thin films with controlled stoichiometry and properties is paramount for the advancement of microelectronics.

Atomic Layer Deposition (ALD) of Bismuth Oxide Films

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and uniformity at the atomic level. This is achieved through sequential, self-limiting surface reactions. While various bismuth precursors have been explored for ALD, finding suitable candidates has been challenging.

Bismuth(III) tert-pentoxide, another name for Tris(tert-amyloxy)bismuth, has been identified as a precursor for these applications. americanelements.com The development of volatile and reactive bismuth precursors is crucial for the successful ALD of bismuth-containing films. For example, Bi(OCMe2iPr)3 has been used with water (H2O) to deposit bismuth oxide films at temperatures between 90 and 270°C. researchgate.netoregonstate.edu These films, deposited at 150°C, exhibited a linear growth rate of 0.039 nm/cycle and a density of 8.3 g/cm³. researchgate.netoregonstate.edu

The ability to deposit uniform, high-quality bismuth oxide films via ALD is important for applications in optics, gas sensors, and as a component in mixed-metal oxide films for ferroelectrics and high-k capacitors. oregonstate.edu

Synthesis of Bismuth-Based Ferroelectric Materials (e.g., BLSF)

Bismuth layer-structured ferroelectrics (BLSFs) are a class of materials with promising applications in non-volatile memory and other electronic devices. researchgate.net These materials often have a general formula such as (Bi2O2)2+(Am-1BmO3m+1)2-, where 'A' can be mono-, di-, or trivalent ions and 'B' represents transition metal ions like Ti4+, Ta5+, or Nb5+.

The synthesis of these complex oxides often involves the deposition of thin films, where precursors like Tris(tert-amyloxy)bismuth can play a role. The ability to precisely control the stoichiometry of the constituent elements is critical for achieving the desired ferroelectric properties. For example, materials like SrBi2Ta2O9 (SBT) are well-known BLSFs. researchgate.net While direct use of Tris(tert-amyloxy)bismuth in BLSF synthesis is not extensively detailed in the provided context, the deposition of bismuth oxide is a fundamental step in forming these layered structures. Recent research has demonstrated the ability to achieve ferroelectricity in bismuth oxide films as thin as 1 nanometer. nih.gov

The development of new BLSF series and the ability to fabricate them as thin films are active areas of research, driven by the demand for advanced electronic components. researchgate.net

Fabrication of High-Tc Superconducting Phases and Related Materials

Bismuth-based high-temperature (High-Tc) superconductors, such as those in the Bi-Sr-Ca-Cu-O (BSCCO) system, have been a major focus of materials science research. mdpi.comiaea.org These materials exhibit superconductivity at temperatures significantly above liquid nitrogen, opening up possibilities for various technological applications.

The fabrication of these superconducting materials can be achieved through various methods, including processes that start from a melt of the constituent oxides or carbonates. google.com While the direct use of Tris(tert-amyloxy)bismuth in these specific melt-processing routes is not highlighted, the synthesis of bismuth oxide is a foundational step. The final properties of the superconducting material are highly dependent on the processing conditions, such as annealing temperature and atmosphere. google.comresearchgate.net

The BSCCO system includes several superconducting phases, with Bi-2212 ((Bi,Pb)2Sr2CaCu2O8) and Bi-2223 ((Bi,Pb)2Sr2Ca2Cu3O10) being widely used in practical applications like power cables and motors. mdpi.com The ability to modulate the interlayer distance in these layered cuprates is also of fundamental importance for understanding the mechanism of high-Tc superconductivity. nih.gov

Catalytic Applications in Organic Transformations

Beyond its role in materials science, Tris(tert-amyloxy)bismuth and related bismuth compounds exhibit significant catalytic activity in a variety of organic reactions. Bismuth's low toxicity and cost make it an attractive alternative to more conventional and often more toxic metal catalysts. iwu.edu

Lewis Acid Catalysis in Carbon-Carbon Bond Forming Reactions (e.g., Allylation, Aldol Condensation)

Lewis acids are electron-pair acceptors and are widely used as catalysts to activate electrophiles in organic synthesis. Bismuth(III) compounds can function as effective Lewis acid catalysts. chemrxiv.org

The allylation of carbonyl compounds is a key carbon-carbon bond-forming reaction. Bismuth(III) salts have been shown to catalyze the allylation of aldehydes. iwu.edu This reaction typically involves the activation of the aldehyde by the bismuth catalyst, making it more susceptible to nucleophilic attack by an allylating agent.

Oxidative Transformations (e.g., Allylic Oxidation)

Tris(tert-amyloxy)bismuth and other bismuth(III) compounds have demonstrated utility as catalysts in various oxidative transformations, a notable example being allylic oxidation. This reaction is of considerable interest in organic synthesis as it introduces functionality at a position adjacent to a double bond, a common structural motif in natural products and pharmaceuticals.

Bismuth(III) salts, in the presence of an oxidant like tert-butyl hydroperoxide, have been shown to be effective catalysts for the selective allylic oxidation of unsaturated compounds. uc.pt For instance, the oxidation of Δ⁵-steroids to their corresponding 5-en-7-ones, which are valuable as inhibitors of sterol biosynthesis, has been successfully achieved using a BiCl₃/t-BuOOH system. uc.ptnih.gov This catalytic system displays high selectivity, avoiding significant epoxidation of the double bond or oxidation of other sensitive functional groups. nih.gov

The general scheme for the bismuth-catalyzed allylic oxidation of an olefin is presented below:

General Reaction Scheme for Allylic Oxidation:

Research has shown that various bismuth(III) salts can catalyze this transformation. The choice of catalyst and reaction conditions can influence the reaction rate and yield. For example, using a supported catalyst like BiCl₃ on K-10 clay has been observed to increase the reaction rate. uc.pt

A proposed mechanism for these oxidations often involves radical intermediates, rather than a bismuth(III)-bismuth(V) redox cycle. nih.gov The bismuth catalyst is thought to facilitate the decomposition of the hydroperoxide to generate radical species that initiate the allylic oxidation cascade.

The scope of this methodology extends beyond steroids to other complex molecules. For example, the allylic oxidation of (+)-valencene to nootkatone, a valuable fragrance and flavor compound, has been reported using a bismuth catalyst. nih.gov

Table 1: Examples of Bismuth-Catalyzed Allylic Oxidation

| Substrate | Catalyst System | Oxidant | Product | Yield (%) | Reference |

| Δ⁵-Steroids | BiCl₃ | t-BuOOH | Δ⁵-7-Oxosteroids | Good to High | nih.gov |

| (+)-Valencene | Bi(III) salt | t-BuOOH | Nootkatone | 35 | nih.gov |

| Alkyl Arenes | Bi/Picolinic Acid | t-BuOOH | Benzylic Ketones | 48-99 | nih.gov |

| Methyl Arenes | Bi/Picolinic Acid | t-BuOOH | Substituted Benzoic Acids | 50-95 | nih.gov |

Reduction Reactions (e.g., Hydrosilylation of Carbonyls)

While more commonly recognized for its role in oxidation, bismuth compounds, including alkoxides, can participate in reduction reactions. One such area is the hydrosilylation of carbonyls, a process that involves the addition of a silicon-hydrogen bond across a carbon-oxygen double bond to form a silyloxy compound, which can then be hydrolyzed to the corresponding alcohol.

Although direct examples focusing solely on Tris(tert-amyloxy)bismuth for this specific transformation are not extensively detailed in the provided context, the general reactivity of bismuth compounds suggests their potential in this area. Bismuth(III) species can act as Lewis acids to activate the carbonyl group towards nucleophilic attack by the hydride from the silane.

A putative catalytic cycle for the hydrosilylation of a ketone catalyzed by a bismuth(III) species can be envisioned as follows:

Coordination: The Lewis acidic Bi(III) center coordinates to the carbonyl oxygen, activating the carbonyl group.

Hydride Transfer: The activated carbonyl is then attacked by the hydride from the silane, transferring the silyl (B83357) group to the oxygen and the hydrogen to the carbon.

Product Release: The resulting silyloxy compound is released from the bismuth catalyst, regenerating it for the next catalytic cycle.

The reactivity of bismuth compounds in related transformations, such as the dehydrocoupling of silanes with amines initiated by a Bi(II) species, points to the ability of bismuth to mediate reactions involving Si-H bonds. mpg.de This suggests the plausibility of extending this reactivity to the hydrosilylation of carbonyls.

Polymerization Catalysis (e.g., Ring-Opening Polymerization of Cyclic Esters)

Bismuth compounds, including alkoxides, have emerged as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). iaamonline.orgnih.gov These polymers have significant applications in biomedical and packaging materials. Bismuth catalysts are often favored due to their lower toxicity compared to traditional tin-based catalysts. nih.govmdpi.com

The catalytic activity of bismuth complexes in ROP is often attributed to their Lewis acidity, which allows them to activate the monomer. researchgate.net The polymerization can proceed through different mechanisms, with the coordination-insertion mechanism being common for metal-based catalysts. iaamonline.orgnih.gov In this mechanism, an initiator, often an alcohol, coordinates to the bismuth center to form a bismuth alkoxide. The cyclic ester monomer then coordinates to the bismuth, followed by nucleophilic attack of the alkoxide on the carbonyl of the monomer, leading to ring opening and chain propagation.

Recent studies have highlighted the potential of various bismuth complexes in ROP. For example, bismuth(III) complexes supported by N,N,N-trianionic ligands have been shown to be active in the ROP of ε-caprolactone and rac-lactide. researchgate.net Planar bismuth(III) triamide complexes have also demonstrated catalytic efficacy in the ROP of these monomers, producing polymers with high molecular weights and low dispersity, even under industrially relevant conditions. rsc.org

Furthermore, bismuth subsalicylate has been investigated as a low-toxicity catalyst for the ROP of L-lactide using aliphatic diols as initiators. nih.gov This system allows for good control over the degree of polymerization. nih.gov

Table 2: Bismuth Catalysts in Ring-Opening Polymerization of Cyclic Esters

| Catalyst | Monomer | Polymer | Key Features | Reference |

| Bi(III) complexes with N,N,N-trianionic ligand | ε-caprolactone, rac-lactide | PCL, PLA | Active polymerization | researchgate.net |

| Planar Bismuth(III) triamides | ε-caprolactone, rac-lactide | PCL, PLA | High molecular weight, low dispersity | rsc.org |

| Bismuth subsalicylate | L-lactide | PLLA | Low toxicity, good control over polymerization | nih.gov |

The development of "immortal" ROP, where the number of polymer chains exceeds the number of catalyst molecules, has also been explored with bismuth catalysts. iaamonline.org This is achieved through the use of a chain transfer agent, typically an alcohol, which allows for the production of a large number of polymer chains from a small amount of catalyst. iaamonline.org

C-H Functionalization Reactions

C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of ubiquitous C-H bonds into new functional groups, streamlining synthetic routes. rsc.orgsigmaaldrich.com While transition metals have historically dominated this field, recent research has shown the potential of main-group elements, including bismuth, in mediating such transformations. rsc.org

Bismuth-catalyzed C-H functionalization can proceed through various mechanisms. One approach involves hydrogen atom transfer (HAT), where a bismuth-centered radical abstracts a hydrogen atom from an organic substrate, generating a carbon-centered radical that can then be functionalized. rsc.org

Another pathway involves the Lewis acidity of Bi(III) compounds, which can direct C-H activation. Although direct examples of Tris(tert-amyloxy)bismuth in this context are limited in the provided search results, related bismuth compounds have shown promise. For instance, cationic bismuth amides have been shown to undergo C-H activation reactions. ru.nl

Furthermore, bismuth-catalyzed oxidative coupling reactions can involve C-H activation steps. For example, the bismuth-catalyzed triflation of arylboronic acids proceeds via a Bi(III)/Bi(V) redox cycle, which involves the formation of an aryl-bismuth intermediate. researchgate.netnih.gov While this is not a direct C-H functionalization of an unactivated arene, it demonstrates the ability of bismuth to participate in transformations involving the formation of carbon-heteroatom bonds at an aryl carbon.

The development of C-H functionalization reactions using bismuth catalysts is an emerging area with the potential to offer new and complementary reactivity to traditional transition metal-based methods.

Photocatalytic Applications of Bismuth-based Compounds

Bismuth-based materials, particularly bismuth oxides and oxyhalides, have garnered significant attention for their photocatalytic properties. researchgate.netmdpi.comroyalsocietypublishing.orgnih.gov These materials can absorb light energy to generate electron-hole pairs, which can then participate in redox reactions to degrade organic pollutants or drive other chemical transformations. researchgate.netnih.gov

While Tris(tert-amyloxy)bismuth itself is not typically used directly as a photocatalyst, it can serve as a precursor for the synthesis of photocatalytically active bismuth-containing materials. aminer.org For example, the thermal decomposition or hydrolysis of bismuth alkoxides can lead to the formation of bismuth oxide (Bi₂O₃) nanoparticles or thin films. aminer.orgatamanchemicals.com The properties of the resulting bismuth oxide, such as its crystal phase and morphology, can be controlled by the synthesis conditions, which in turn affects its photocatalytic activity. aminer.org

Bismuth oxyhalides (BiOX, where X = Cl, Br, I) are another important class of bismuth-based photocatalysts. mdpi.comnih.gov They possess layered structures and suitable band gaps for absorbing visible light, making them attractive for solar energy applications. mdpi.comroyalsocietypublishing.org The synthesis of these materials can sometimes involve bismuth alkoxide intermediates. researchgate.net

The photocatalytic activity of bismuth-based materials can be enhanced by forming heterojunctions with other semiconductors or by modifying their surface with cocatalysts. For example, BiOBr/TiO₂ heterostructures have shown enhanced photocatalytic activity for the oxidation of glycerol. researchgate.net

Table 3: Examples of Photocatalytically Active Bismuth-Based Materials

| Material | Application | Key Features | Reference |

| Bismuth Oxide (Bi₂O₃) | Degradation of organic dyes | Can be synthesized from bismuth alkoxide precursors | aminer.org |

| Bismuth Oxyhalides (BiOX) | Degradation of organic pollutants, solar energy harvesting | Visible-light active, stable | mdpi.comroyalsocietypublishing.orgnih.gov |

| BiOBr/TiO₂ | Oxidation of glycerol | Enhanced photocatalytic activity | researchgate.net |

Role in the Synthesis of Heterometallic Complexes and Materials

Tris(tert-amyloxy)bismuth and other bismuth alkoxides can serve as valuable precursors for the synthesis of heterometallic complexes and materials. fibopt.ru These materials, which contain bismuth and at least one other metal, often exhibit unique properties and applications that are distinct from their single-metal counterparts.

The synthesis of heterobimetallic coordination complexes can be achieved through various strategies. One approach involves the reaction of a bismuth alkoxide with a metal carboxylate or another metal complex. For example, the reaction of bismuth alkoxides with metal salicylates has been used to produce heterobimetallic complexes containing bismuth and transition metals like titanium, niobium, or tantalum. academie-sciences.fracademie-sciences.fr

These heterometallic complexes can then serve as single-source precursors for the formation of advanced oxide materials. academie-sciences.fracademie-sciences.frresearchgate.net Thermal decomposition of these complexes can lead to the formation of binary or ternary oxides with well-defined stoichiometries and high purity. academie-sciences.fr This method offers an advantage over traditional solid-state syntheses, which often require harsh reaction conditions. academie-sciences.fr

For example, heterobimetallic complexes of bismuth and vanadium or aluminum have been used to produce Bi₄V₂O₁₁ and other mixed-metal oxides upon thermal decomposition. academie-sciences.fr These materials have potential applications in areas such as solid electrolytes and ferroelectric random access memories. fibopt.ru

The use of bismuth alkoxides in the sol-gel process is another important route to heterometallic materials. fibopt.ru By co-hydrolyzing a mixture of bismuth alkoxide and another metal alkoxide, it is possible to prepare homogeneous mixed-metal oxide gels, which can then be calcined to form the desired material.

Future Directions and Emerging Research Avenues

Exploration of Novel Ligand Systems for Tunable Reactivity and Stability

The reactivity and stability of bismuth alkoxides like Tris(tert-amyloxy)bismuth can be significantly influenced by the introduction of different ligand systems. Research is moving towards designing and synthesizing novel ligands to fine-tune these properties for specific applications.

One area of exploration involves the use of N,C,N-pincer ligands. For instance, the synthesis of bis(aryl) bismuth compounds with the (N,C,N)-pincer ligand [2,6-(Me₂NCH₂)₂C₆H₃]⁻ has been demonstrated. These studies aim to compare the coordination chemistry of Bi³⁺ with that of similarly sized lanthanide ions. acs.org The interaction of these pincer-ligated bismuth compounds with various reagents has led to the formation of new alkoxide and aryloxide complexes. acs.orgresearchgate.net For example, the reaction of Ar'₂BiCl with potassium tert-butoxide (KOtBu) yields the alkoxide Ar'₂Bi(OtBu). acs.orgresearchgate.net

Another avenue of research focuses on the development of bismuth complexes with pendant arm ligands, which can lead to hypervalent organobismuth compounds. acs.org The synthesis of bismuth compounds with aminidate, guanidate, isoureate, carbamate, and thiocarbamate ligands is also being explored for their potential use as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. google.com

Development of Sustainable and Green Chemistry Applications

Bismuth compounds are generally considered to have low toxicity, making them attractive for developing more environmentally friendly chemical processes. nih.govrsc.orgebsco.com This has spurred research into the use of bismuth(III) salts as "eco-friendly" reagents and catalysts in organic synthesis. nih.govresearchgate.net

Key areas of application include:

Catalysis in Organic Synthesis: Bismuth(III) salts, such as bismuth triflate, have been shown to be efficient catalysts for a variety of organic reactions, including acylation, sulfonylation, and cyclization reactions. nih.govresearchgate.netmdpi.com They have also been used in the synthesis of complex molecules like steroids and terpenes. nih.govmdpi.com

Esterification Catalysts: The development of sustainable and stable esterification catalysts is an important area of research. Titanium-bismuth clusters have been investigated as potential catalysts for these reactions. researchgate.net

Polymerization Reactions: While not the primary focus of this article, it's worth noting that bismuth(III) salts are increasingly being used in polymerization reactions. rsc.org

The development of these applications aligns with the principles of green chemistry by offering alternatives to more toxic or less efficient catalytic systems.

Advanced Computational Modeling for Predictive Understanding of Structure-Reactivity Relationships

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the structure and reactivity of bismuth compounds. These methods provide insights that are often difficult to obtain through experimental means alone.

Recent computational studies have been used to:

Investigate Reaction Mechanisms: DFT calculations have been employed to study the Lewis acidity of BiX₃ (X = Cl, Br, I) towards alcohols and to elucidate the mechanism of reactions such as the chlorination of alcohols and epoxide ring-opening. researchgate.net

Analyze Electronic Structures: The electronic structures of bismuth(III) and lanthanum(III) metallacrowns have been analyzed using DFT, revealing differences in the donor-acceptor interactions between the central ion and the metallamacrocycle. researchgate.net

Predict Stability and Conformation: Computational studies have shed light on the stability and electronic nature of donor-stabilized monomeric bismuthanylboranes, helping to understand their kinetic and thermodynamic stability. nih.gov

These computational approaches are crucial for designing new bismuth compounds with desired reactivity and for predicting their behavior in various chemical transformations.

Integration into Advanced Functional Materials Synthesis (e.g., Nanomaterials, Hybrid Materials)

Tris(tert-amyloxy)bismuth and related bismuth alkoxides are valuable precursors for the synthesis of advanced functional materials, particularly bismuth-containing oxides.

Key applications include:

Precursors for Thin Films: Bismuth alkoxides are utilized as precursors for creating highly conformal bismuth-containing films through low-temperature vapor deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.comgoogle.com These films have applications in microelectronic devices. google.com

Synthesis of Heterobimetallic Oxides: Bismuth alkoxides can be reacted with other metal alkoxides to form heterobimetallic coordination complexes. These complexes serve as single-source molecular precursors for the formation of advanced oxide materials with specific compositions and properties. academie-sciences.frqucosa.de For example, the reaction of Bi(OtBu)₃ with Fe₂(CO)₉ has been explored for preparing precursors for multiferroic BiFeO₃. qucosa.de

Nanocomposites for Sensing Applications: Bismuth vanadate (B1173111) (BiVO₄), which can be synthesized from bismuth precursors, has been incorporated into nanocomposites with materials like graphene quantum dots. These nanocomposites have shown promise in the development of photoelectrochemical sensors for detecting molecules such as dopamine. researchgate.net

Superconducting Materials: Researchers have identified several bismuth-containing compounds that exhibit superconductivity at relatively high temperatures, such as bismuth strontium calcium copper oxide (BSCCO). americanelements.com

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Tris(tert-amyloxy) bismuth and related organobismuth compounds?

- Methodological Answer : Synthesis typically involves reacting bismuth nitrate with alkoxide ligands under controlled conditions. For example, details a method where bismuth hydroxide is precipitated using NaOH, washed to remove electrolytes, and then peptized with stabilizing agents like sucrose. Similarly, highlights the use of maltol ligands in alkaline conditions (pH adjusted with NaOH) to form bismuth complexes. Key steps include maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation and using stoichiometric ratios (e.g., 1:3 metal-to-ligand) for optimal yield .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

- Methodological Answer :

- IR Spectroscopy : Identifies ligand coordination via shifts in ν(C=O) and ν(O–H) bands (e.g., 50 cm⁻¹ decrease in ν(C=O) upon complexation, as in ).

- NMR (¹H, ¹³C) : Detects deshielding effects on ligand carbons near the coordination site (e.g., C2, C3, C4 shifts in ).

- X-ray Crystallography : Resolves coordination geometry (e.g., distorted pentagonal pyramidal structure with stereoactive lone pairs, as in ).

- Elemental Analysis : Confirms stoichiometry (e.g., 1:3 Bi:ligand ratio in ). These techniques collectively validate structural integrity and electronic interactions .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation via fume hoods ().

- Storage : Keep at 4°C under nitrogen, away from light and ignition sources. Solutions stored at -80°C (6 months) or -20°C (1 month) ().

- Spill Management : Absorb spills with inert materials (e.g.,硅藻土) and dispose as hazardous waste (). Emergency protocols include rinsing exposed areas and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., pH, solvent) affect the coordination geometry and lone pair activity in this compound complexes?

- Methodological Answer : Alkaline pH (e.g., via NaOH addition in ) promotes ligand deprotonation, enabling stronger Bi–O bonds. Solvent polarity influences peptization stability; for example, aqueous HNO3 in facilitates hydroxide precipitation, while organic solvents may alter dimerization (e.g., Bi…Bi interactions in ). Adjusting these parameters can shift coordination from six-coordinate (stereoactive lone pair) to higher-coordinate geometries .

Q. How can researchers resolve contradictions in reported structural data (e.g., coordination number discrepancies) for this compound derivatives?

- Methodological Answer : Cross-validation using complementary techniques is critical. For instance, X-ray data () may show six-coordinate geometry, while NMR ( ) might suggest dynamic behavior in solution. Computational modeling (e.g., DFT) can reconcile differences by simulating lone pair distortion under varying conditions ( ). Reproducing synthesis protocols (e.g., solvent purity, temperature) is also essential .

Q. What methodologies are recommended for studying the electrochemical behavior of this compound in solution?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measures redox potentials (e.g., -0.2 V shifts in alkaline solutions with additives, as in ).

- Chronoamperometry : Determines nucleation mechanisms (e.g., 3D progressive growth in ).

- Diffusion Coefficient Analysis : Calculated via Cottrell equation (e.g., 1.17×10⁻⁵ cm²/s in ). These methods elucidate electron transfer kinetics and deposition pathways .

Q. How can computational modeling complement experimental data in understanding the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations can predict band structures ( ) and lone pair stereactivity (). For example, comparing calculated IR/NMR spectra with experimental data () validates bonding models. Molecular dynamics simulations may explain solvent effects on dimerization ( ). Such integration bridges theoretical predictions with empirical observations .

Q. What are the challenges in applying this compound in targeted drug delivery, and how can they be methodologically addressed?

- Methodological Answer : Key challenges include toxicity (e.g., nephropathy in ) and controlled release. Solutions involve:

- Ligand Functionalization : Using biocompatible ligands (e.g., maltol in ) to reduce side effects.

- Nanoparticle Encapsulation : As in , bismuth nanoparticles can enhance biocompatibility and targeting.

- In Vitro/In Vivo Testing : Assess biodistribution via radiolabeling (e.g., ²¹²Bi isotopes) and toxicity via histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。